Deacetyl asperulosidic acid methyl ester
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Overview
Description
Mechanism of Action
Target of Action
Deacetyl asperulosidic acid methyl ester, also known as Methyl deacetylasperulosidate, is a type of iridoid glycoside compound . It is isolated from the Borreria and Spermacoce species
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body.
Result of Action
Methyl deacetylasperulosidate has been found to lower blood glucose levels in normal mice and has a laxative effect . .
Biochemical Analysis
Biochemical Properties
It is known that this compound shows purgative effects in mice and lowers the blood glucose level in normal mice . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Its ability to lower blood glucose levels suggests that it may influence cell signaling pathways related to glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl deacetylasperulosidate can be synthesized through various chemical reactions. One common method involves the hydrolysis of asperulosidic acid methyl ester, followed by deacetylation . The reaction typically requires specific conditions such as the use of methanol as a solvent and ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of methyl deacetylasperulosidate involves extraction from natural sources, particularly plants of the Rubiaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl deacetylasperulosidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Methyl deacetylasperulosidate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl deacetylasperulosidate is unique among iridoids due to its specific biological activities and chemical properties. Similar compounds include:
Asperulosidic acid methyl ester: A precursor in the synthesis of methyl deacetylasperulosidate.
Geniposide: Another iridoid with similar biological activities but different chemical structure.
Loganin: An iridoid glycoside with comparable therapeutic potential.
Properties
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGPLSDARZNMCW-FCVLBCLDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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